Molecular Weight and Halogen Content Differentiation
The target compound exhibits a molecular weight of 220.64 g/mol, which is significantly higher than its non-halogenated analog 1-(4-chlorophenyl)butan-1-ol (184.66 g/mol) and its non-chlorinated analog 1-(2,3-difluorophenyl)butan-1-ol (186.20 g/mol) . This weight increase corresponds to a distinct halogen profile: the target contains one chlorine (~16% by weight) and two fluorine atoms (~17% by weight), whereas the comparators lack either the chlorine or both fluorines. This specific mass and elemental composition directly influence physicochemical properties such as lipophilicity (logP) and metabolic stability in lead optimization campaigns [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 220.64 |
| Comparator Or Baseline | 1-(4-Chlorophenyl)butan-1-ol: 184.66; 1-(2,3-Difluorophenyl)butan-1-ol: 186.20; 4-Chloro-1-(4-fluorophenyl)butan-1-ol: 202.65 |
| Quantified Difference | +19% over 1-(4-Chlorophenyl)butan-1-ol; +18% over 1-(2,3-Difluorophenyl)butan-1-ol; +9% over 4-Chloro-1-(4-fluorophenyl)butan-1-ol |
| Conditions | Calculated from molecular formulas (C₁₀H₁₁ClF₂O vs. C₁₀H₁₃ClO vs. C₁₀H₁₂F₂O vs. C₁₀H₁₂ClFO) |
Why This Matters
Higher molecular weight and specific halogen content directly impact ADME properties and synthetic utility, preventing substitution with simpler analogs in structure-activity relationship (SAR) studies.
- [1] Kuujia. Cas no 2734776-37-3 (1-(4-Chloro-2,3-difluorophenyl)butan-1-ol). https://www.kuujia.com/cas-2734776-37-3.html (accessed April 22, 2026). View Source
